4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid typically involves multiple steps:
Starting Material: The synthesis often begins with a substituted benzoic acid derivative.
Introduction of Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.
Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxylation: The methoxy group is typically introduced via methylation using reagents like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methoxybenzoic acid.
Reduction: 4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
4-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid: Lacks the methoxy group.
4-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid: Lacks the fluorine atom.
4-amino-2-fluoro-5-methoxybenzoic acid: Lacks the Boc protecting group.
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-2-fluoro-5-methoxybenzoic acid is unique due to the combination of the Boc-protected amino group, fluorine atom, and methoxy group. This combination imparts specific chemical properties and reactivity that can be exploited in various synthetic and research applications.
Properties
CAS No. |
2248349-08-6 |
---|---|
Molecular Formula |
C13H16FNO5 |
Molecular Weight |
285.3 |
Purity |
95 |
Origin of Product |
United States |
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